(S)-2-Amino-7-methyloctanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-7-methyloctanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of 2-aminooctanoic acid, with a methyl group attached to the seventh carbon atom The hydrochloride form indicates that it is combined with hydrochloric acid, making it more soluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-7-methyloctanoic acid hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of gaseous hydrochloric acid or thionyl chloride in the presence of methanol is common. These methods are efficient and scalable, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-7-methyloctanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-7-methyloctanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-7-methyloctanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with receptors or transporters, modulating their activity and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-7-methyloctanoic acid: Lacks the hydrochloride component, making it less soluble in water.
2-Amino-8-methyloctanoic acid: Differs in the position of the methyl group, which can affect its chemical properties and reactivity.
2-Amino-7-ethylheptanoic acid: Has an ethyl group instead of a methyl group, leading to different steric and electronic effects.
Uniqueness
(S)-2-Amino-7-methyloctanoic acid hydrochloride is unique due to its specific structure, which combines the properties of an amino acid with enhanced solubility provided by the hydrochloride form. This makes it particularly useful in aqueous environments and for applications requiring high solubility .
Eigenschaften
Molekularformel |
C9H20ClNO2 |
---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
(2S)-2-amino-7-methyloctanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)5-3-4-6-8(10)9(11)12;/h7-8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |
InChI-Schlüssel |
OJXXTJOWXZJZQY-QRPNPIFTSA-N |
Isomerische SMILES |
CC(C)CCCC[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
CC(C)CCCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.